Z-D-Ala(tBu)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVUWUDYYMENSJ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Executive Summary & Nomenclature Resolution

Technical Guide: Molecular Structure and Properties of Z-D-Ala(tBu)-OH (Z-D-Neopentylglycine) [1]

The Nomenclature Paradox

In standard peptide chemistry, the notation "Ala(tBu)" is chemically ambiguous because standard Alanine possesses a methyl side chain (

However, in advanced peptidomimetic synthesis, Z-D-Ala(tBu)-OH is the industry synonym for N-

This molecule is a bulky, lipophilic, non-proteinogenic amino acid used to introduce steric constraints and hydrophobic interactions into peptide backbones, often increasing metabolic stability against proteases.[1]

Core Identity:

-

Systematic Name: (R)-2-(Benzyloxycarbonylamino)-4,4-dimethylpentanoic acid[1]

-

Synonyms: Z-D-Neopentylglycine; Z-

-tBu-D-Ala-OH[1][3] -

CAS Number: 201677-20-5 (often supplied as DCHA salt: 884508-97-8)[1]

Part 2: Physicochemical Specifications

The following data characterizes the free acid form. Note that this compound is frequently supplied as a Dicyclohexylamine (DCHA) salt to ensure stability and crystallinity.[1]

| Property | Specification | Notes |

| Molecular Formula | Free Acid form | |

| Molecular Weight | 279.33 g/mol | Monoisotopic Mass: 279.147 |

| Appearance | Viscous Oil or White Solid | Solidifies when desalted or pure |

| Solubility | DCM, EtOAc, MeOH, DMF | Insoluble in water |

| Stereochemistry | D-Isomer ( | Induces reverse turns in peptides |

| Purity Standard | Check for DCHA content if salt | |

| Storage | Desiccate; hygroscopic |

DCHA Salt Correction Factor:

If your raw material is the DCHA salt (

-

Salt MW: 460.66 g/mol [2]

-

Stoichiometry: 1:1

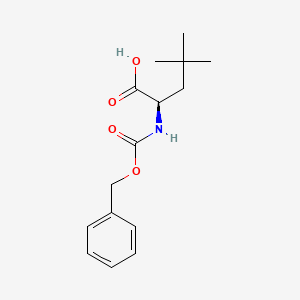

Part 3: Structural Architecture

The molecule consists of three distinct functional zones: the Z-protecting group (N-terminus), the bulky Neopentyl side chain, and the free Carboxyl group (C-terminus).[1]

DOT Diagram: Structural Logic The following diagram illustrates the connectivity and functional role of each moiety.

Caption: Structural connectivity of Z-D-Ala(tBu)-OH, highlighting the neopentyl side chain responsible for its unique steric properties.

Part 4: Experimental Protocol – DCHA Salt Removal

Most commercial Z-D-Ala(tBu)-OH is supplied as a Dicyclohexylamine (DCHA) salt.[1] You must convert this to the free acid before using it in standard coupling reactions (e.g., EDC/HOBt or HATU), as the DCHA amine will compete with the amino component, leading to side reactions and low yields.[1]

Protocol: Acidolytic Extraction

-

Dissolution: Suspend the Z-D-Ala(tBu)-OH·DCHA salt (

equiv) in Ethyl Acetate (EtOAc).[1] Use approximately -

Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with

(aq) or -

Brine Wash: Wash the organic layer once with saturated

(brine) to remove residual acid and trapped water.[1] -

Drying: Collect the organic phase and dry over anhydrous

or -

Concentration: Filter off the desiccant and concentrate the filtrate in vacuo (rotary evaporator) at

. -

Validation: The resulting oil/solid should be used immediately.[1] Verify removal of DCHA by

-NMR (disappearance of cyclohexyl multiplets at

DOT Diagram: Desalting Workflow

Caption: Workflow for converting the stable DCHA salt into the reactive free acid form required for peptide synthesis.

Part 5: Synthesis & Application Context

Why use Z-D-Ala(tBu)-OH?

-

Steric Bulk: The tert-butyl group at the

-position creates significant steric hindrance.[1] This restricts the conformational space of the peptide backbone, often stabilizing -

Lipophilicity: It significantly increases the

of the peptide, improving membrane permeability for drug candidates.[1] -

Proteolytic Stability: The D-configuration combined with the bulky side chain prevents recognition by standard proteases (e.g., Trypsin, Chymotrypsin), extending the half-life of peptide drugs.[1]

Coupling Recommendations: Due to the steric bulk of the neopentyl side chain, standard coupling rates may be slower.[1]

-

Reagent: Use strong coupling agents like HATU or PyBOP .[1]

-

Conditions: Allow longer reaction times (2–4 hours) compared to standard Alanine. Double coupling is recommended if the resin loading is high.[1]

References

-

American Chemical Suppliers. (2025). Product Catalog: Z-D-Ala(tBu)-OH DCHA. Retrieved from [1]

-

LookChem. (2025).[1] Z-BETA-TBU-D-ALA-OH DCHA (CAS 201677-20-5) Technical Data. Retrieved from [1]

-

ChemicalBook. (2025).[1][5][6] Product Specifications for Non-Standard Amino Acids. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: Z-D-Neopentylglycine. Retrieved from [1]

Sources

- 1. Z-Ser(tBu)-OH | C15H21NO5 | CID 1715617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. USA Chemical Suppliers - Products: 'N', Page: 66 [americanchemicalsuppliers.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Z-D-Ser(tBu)-OH | CAS#:65806-90-8 | Chemsrc [chemsrc.com]

- 6. Z-D-ASP(OTBU)-OH H2O | 71449-08-6 [chemicalbook.com]

Technical Assessment: Solubility Profile of Z-D-Ala(tBu)-OH in Organic Media

Executive Summary

This technical guide provides a physicochemical analysis and operational framework for the solubilization of Z-D-Ala(tBu)-OH (N-Benzyloxycarbonyl-D-neopentylglycine) in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1][2][3]

Critical Nomenclature Advisory:

The notation Ala(tBu) typically refers to

Part 1: Physicochemical Characterization[1][2][3]

To predict solubility behavior, we must first deconstruct the molecular architecture of Z-D-Ala(tBu)-OH.[1][2][3]

| Structural Component | Chemical Nature | Solvation Implication |

| Z-Group (Cbz) | Aromatic carbamate (Lipophilic) | Enhances solubility in chlorinated solvents (DCM) and aromatics.[1][2][3] |

| D-Ala(tBu) Core | Highly hydrophobic aliphatic side chain (Neopentyl) | Significantly increases |

| C-Terminal -OH | Free Carboxylic Acid (Polar, H-bond donor) | Requires polar aprotic interactions (DMF) or dimerization capability (DCM) for stabilization.[1][2][3] |

Net Assessment: The compound exhibits a amphipathic but predominantly lipophilic profile.[1][2][3] The bulky tert-butyl side chain and the Z-protecting group dominate the solvation thermodynamics, making it highly amenable to organic solubilization.[1][2][3]

Part 2: Solubility in N,N-Dimethylformamide (DMF)[1][2][3][5]

Mechanism of Action

DMF is a polar aprotic solvent (

-

Interaction: The carbonyl oxygen of DMF acts as a strong H-bond acceptor for the amide proton of the Z-group and the hydroxyl proton of the C-terminal carboxylic acid.[1][2][3]

-

Thermodynamics: The solvation enthalpy is highly favorable due to the "universal" ability of DMF to solvate both the hydrophobic neopentyl core (via van der Waals forces) and the polar termini (via dipole interactions).[1][2][3]

Operational Profile

-

Solubility Limit: High (

). -

Suitability: Ideal. DMF is the preferred solvent for Solid Phase Peptide Synthesis (SPPS) coupling reactions involving this amino acid.[1][2][3] It prevents aggregation of the hydrophobic neopentyl chain.[1][2][3]

-

Risk Factors: DMF can undergo slow hydrolysis to dimethylamine, which may degrade Z-groups over prolonged storage, though Z is generally more stable than Fmoc in basic conditions.[1][2][3]

Part 3: Solubility in Dichloromethane (DCM)[1][2][3]

Mechanism of Action

DCM is a moderately polar, non-H-bonding solvent (

-

Interaction: Solvation is driven primarily by dispersion forces (London forces) interacting with the bulky tert-butyl side chain and the aromatic Z-ring.[1][2][3]

-

The "Hydrophobic Assist": Unlike standard polar amino acids (e.g., Z-Arg-OH), Z-D-Ala(tBu)-OH possesses a "greasy" neopentyl side chain that acts as an internal solubilizing agent in DCM.[1][2][3]

-

Dimerization: In pure DCM, the free carboxylic acid terminus will likely exist as a hydrogen-bonded dimer.[1][2][3] This does not hinder solubility but may affect reactivity kinetics if not disrupted by a base (e.g., DIEA) during coupling.[1][2][3]

Operational Profile

-

Solubility Limit: High (

). -

Suitability: Excellent for solution-phase synthesis or specific SPPS steps where resin swelling in DCM is preferred (e.g., Trityl resins).[1][2][3]

-

Risk Factors: Volatility of DCM requires sealed vessels to maintain concentration accuracy.[1][2][3]

Part 4: Comparative Data & Decision Matrix

Solvent Selection Table

| Feature | DMF | DCM |

| Solubility Capacity | Very High ( | High ( |

| Dissolution Rate | Fast | Very Fast |

| Aggregation Prevention | Superior (disrupts | Moderate (promotes |

| Coupling Reagent Compatibility | HBTU, HATU, PyBOP | DIC/HOBt, EDC |

| Recommended Use | Standard SPPS Coupling | Solution Phase / Acid-Sensitive Resins |

Decision Logic (Graphviz)[1][2][3]

Caption: Decision tree for solvent selection based on concentration requirements and downstream application.

Part 5: Experimental Protocol

Standard Dissolution Workflow (0.2 M Scale)

Objective: Prepare a 0.2 M solution of Z-D-Ala(tBu)-OH for peptide coupling.

-

Calculation:

-

Weighing:

-

Solvent Addition (DMF Method):

-

Add

of amine-free DMF (High Purity Grade). -

Vortex for 30 seconds. The solution should clarify rapidly.

-

Adjust final volume to

with DMF. -

Visual Check: Solution must be clear and colorless. If turbidity persists, sonicate for 1 minute.

-

-

Solvent Addition (DCM Method):

-

Add

of anhydrous DCM.[1][2][3] -

Swirl gently.[1][2][3] Vortexing is usually unnecessary due to high lipophilicity.[1][2][3]

-

Critical Step: If using for coupling, add the coupling reagents (e.g., DIC) immediately before use to prevent precipitation of urea byproducts (if using carbodiimides).[1][2][3]

-

Troubleshooting "Difficult" Dissolution

If the compound resists dissolution (rare for this species, but possible if impure):

-

The "DCM Spike" Technique: Dissolve the powder in a minimal amount of DCM (e.g.,

) first to break the crystal lattice, then dilute with DMF to the final volume.[1][2][3] -

Sonication: Apply mild sonication (

) for 2-3 minutes. Avoid heat (

References

-

PubChem. (2025).[1][2][3] Fmoc-beta-t-butyl-L-alanine (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

- Context: Validates the "Ala(tBu)

- Context: General principles of dissolving hydrophobic protected amino acids.

-

Isidro-Llobet, A., et al. (2019).[1][2][3] Amino Acid-Protecting Groups.[1][2][3][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1][2][3]

- Context: Stability and solubility characteristics of the Z (Cbz) protecting group in organic synthesis.

Sources

- 1. americanelements.com [americanelements.com]

- 2. Fmoc-beta-T-butyl-L-alanine | C22H25NO4 | CID 2756077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-D-leucine | C7H15NO2 | CID 6950508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FMOC-T-BUTYL-L-ALANINE | 139551-74-9 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. ozonespecialities.in [ozonespecialities.in]

- 7. omizzur.com [omizzur.com]

- 8. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

Chemical Stability & Synthetic Utility of Z-Protected D-Alanine

Executive Summary: The Chirality Imperative

In the realm of peptidomimetics and drug development, Z-D-Ala-OH (N-Benzyloxycarbonyl-D-alanine) occupies a critical niche.[1] Unlike its L-isomer, which is proteogenic, D-alanine is a cornerstone in the synthesis of bacterial cell wall mimetics (e.g., peptidoglycan precursors) and protease-resistant therapeutic peptides.[1]

The chemical stability of Z-D-Ala-OH is twofold: it concerns the integrity of the protecting group (Z/Cbz) and the preservation of the chiral center (D-configuration) . This guide dissects the operational boundaries of Z-D-Ala-OH, providing a validated framework for its manipulation in high-fidelity synthesis.[1]

The Z-Protecting Group Architecture[1]

The Benzyloxycarbonyl (Z or Cbz) group is a carbamate. Its utility in D-amino acid chemistry stems from its unique electronic properties compared to amide or acyl protecting groups.[1]

Mechanistic Advantage

The Z-group suppresses racemization during coupling steps.[1] Unlike

Stability Profile Matrix

The following table summarizes the stability of the Z-group on D-Alanine against common synthetic reagents.

| Reagent Class | Specific Reagent | Stability Status | Mechanistic Note |

| Weak Acid | TFA (Trifluoroacetic acid) | Stable | Allows selective removal of Boc groups in the presence of Z.[1] |

| Strong Acid | HBr / AcOH (33%) | Unstable | Cleaves via protonation of the carbonyl oxygen and |

| Strong Acid | HF (Anhydrous) | Unstable | Rapid cleavage; standard final deprotection in Boc chemistry. |

| Weak Base | DIEA / TEA | Stable | Safe for neutralization steps.[1] |

| Strong Base | Piperidine (20% in DMF) | Stable | Generally stable, though prolonged exposure can lead to slow degradation. |

| Nucleophiles | Hydrazine | Unstable | Cleaves to form the hydrazide (rarely used for removal). |

| Reductants | Unstable | Clean cleavage via hydrogenolysis (Toluene + |

The Racemization Vector: Preserving the "D" Configuration

The most significant risk when working with Z-D-Ala-OH is not the loss of the protecting group, but the inversion of the chiral center to the L-form (racemization). This typically occurs during the activation step of peptide coupling.

Pathway Analysis

Racemization proceeds primarily through two mechanisms:[3]

-

Base-catalyzed enolization: Direct proton abstraction from the

-carbon.[1] -

Oxazolone Formation: Cyclization of the activated amino acid.

The Z-group minimizes Pathway 2, but does not eliminate it if activation conditions are too aggressive.[1]

Figure 1: The kinetic competition between coupling and oxazolone formation. The Z-group destabilizes the oxazolone transition state compared to simple acyl groups.[1]

Experimental Protocols

The following workflows are validated for high-purity applications.

Protocol A: Racemization-Free Coupling of Z-D-Ala-OH

Objective: Couple Z-D-Ala-OH to a growing peptide chain while maintaining >99.5% enantiomeric excess.[1]

-

Dissolution: Dissolve Z-D-Ala-OH (1.0 equiv) and HOBt (1.0 equiv) in minimal DMF.

-

Causality: HOBt (1-Hydroxybenzotriazole) converts the highly reactive O-acylurea intermediate into a moderately reactive OBt ester.[1] This suppresses oxazolone formation (Figure 1).

-

-

Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide) (1.0 equiv). Stir for 5 minutes.

-

Coupling: Add the amino-component (peptide-resin or free amine).[1]

-

Base Management: If the amino component is a salt (e.g., HCl salt), add DIEA (N,N-Diisopropylethylamine) (1.0 equiv).[1]

-

Warning: Never pre-mix DIEA with the activated ester before adding the amine. Free base promotes enolization.

-

Protocol B: Hydrogenolytic Deprotection (The "Clean" Method)

Objective: Remove the Z-group without acidolysis, preserving acid-labile side chains (e.g., Boc, tBu).[1]

-

Solvent System: Dissolve Z-D-Ala-derivative in MeOH or EtOH.

-

Catalyst: Add 10% Pd/C (5-10% by weight of substrate).[1]

-

Note: Ensure the catalyst is wet (50% water) to prevent ignition of solvent vapors.

-

-

Hydrogenation: Sparge with

gas (balloon pressure is sufficient) for 1-4 hours. -

Monitoring: Monitor by TLC or HPLC. The disappearance of the UV-active benzyl chromophore indicates completion.

-

Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

-

Result: Free amine is generated as the base or zwitterion.

and Toluene are the only byproducts.

-

Protocol C: Acidolytic Cleavage (The "Harsh" Method)

Objective: Removal when hydrogenation is impossible (e.g., presence of sulfur-containing Met/Cys which poison Pd catalysts).[1]

-

Reagent: Prepare 33% HBr in Acetic Acid (AcOH).

-

Reaction: Add Z-D-Ala-peptide to the reagent at room temperature. Stir for 30-60 minutes.

-

Precipitation: Pour the reaction mixture into cold Diethyl Ether.

-

Collection: Filter the precipitate.

-

Result: The product is the HBr salt of the amine.

-

Storage & Handling Integrity

The stability of Z-D-Ala-OH in storage is dictated by hydrolytic potential.[1]

-

Solid State: Stable for >2 years at -20°C if kept desiccated.[1]

-

Solution State:

The "D" Check

When receiving a new batch of Z-D-Ala-OH, always verify the optical rotation.[1]

-

Standard:

should be negative (typically around -14° to -16° in AcOH, c=1 or 2).[1] -

Red Flag: A reading near 0° indicates racemization has occurred during the vendor's manufacturing or storage.

Visualization of Orthogonality

Understanding where Z-D-Ala fits in a multi-step synthesis is crucial for strategy design.[1]

Figure 2: Orthogonality map. Z-protection allows for unique selective deprotection strategies, distinct from standard Fmoc/tBu or Boc/Bzl chemistries.[1]

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. [1]

-

The Practice of Peptide Synthesis . Bodanszky, M., & Bodanszky, A. (1994).[1] Springer-Verlag.[1]

-

Racemization in Peptide Synthesis . Bachem Technical Guides. (2023).

-

Mechanism of Epimerization/Racemization through Oxazolone Intermediate . ResearchGate.[5] (Accessed 2023). [1][5]

-

Cleavage of the Benzyloxycarbonyl (Z) Group . Common Organic Chemistry. (2023).

Sources

difference between Z-D-Ala(tBu)-OH and Z-L-Ala(tBu)-OH isomers

[1]

Executive Summary

Z-D-Ala(tBu)-OH and Z-L-Ala(tBu)-OH are enantiomeric pairs of the non-natural amino acid derivative N-benzyloxycarbonyl-

-

The Core Difference: The spatial arrangement of the

-carbon substituents (chirality).[1] This dictates their interaction with chiral biological targets (receptors, enzymes) and their influence on peptide secondary structure.[1] -

The "Ala(tBu)" Moiety: Unlike standard protecting group notation where "(tBu)" implies an acid-labile ether/ester, here it denotes a neopentyl side chain .[1] This side chain is chemically inert and stable to standard deprotection conditions (TFA, HF, Piperidine), serving strictly as a structural motif to increase hydrophobicity and steric bulk.[1]

-

The Z-Group: The N-terminal Benzyloxycarbonyl (Cbz or Z) protection is orthogonal to acid-labile linkers, removable via hydrogenolysis or strong acids (HBr/AcOH), but stable to TFA.[1]

Molecular Architecture & Stereochemistry[1]

Both isomers share the same connectivity but differ in 3D topology.[1] This stereochemical inversion is the primary driver for their distinct applications in drug design.

Chemical Structure[1][2][3][4][5][6][7]

-

IUPAC Name: 2-(benzyloxycarbonylamino)-4,4-dimethylpentanoic acid[1]

-

Formula:

(assuming Z protection) -

Side Chain: Neopentyl group (

).[1] This is significantly bulkier than Leucine or Phenylalanine.[1]

Stereochemical Comparison Table

| Feature | Z-L-Ala(tBu)-OH | Z-D-Ala(tBu)-OH |

| Configuration | L (S-configuration at | D (R-configuration at |

| Biological Role | Mimics natural hydrophobic residues (Leu, Phe) but with enhanced steric bulk.[1] | Induces |

| Optical Rotation | Levorotatory (-) in standard solvents (typically).[1] | Dextrorotatory (+) in standard solvents (typically).[1] |

| Receptor Fit | Fits into "native" hydrophobic pockets designed for L-amino acids.[1] | Often used to probe stereoselectivity or block receptor activation (antagonist design).[1] |

| Proteolytic Stability | Susceptible to standard proteases (though slower due to bulk).[1] | Highly Resistant to endogenous proteases.[1] |

Structural Visualization

The following diagram illustrates the stereochemical inversion and the inert nature of the side chain versus the removable Z-group.[1]

Caption: Structural logic of Z-L vs Z-D isomers. Note the shared inert side chain and Z-protection.[1]

Functional Orthogonality & Chemoselectivity[1]

Understanding the reactivity profile is critical for experimental design.[1] A common error is assuming the "(tBu)" in Ala(tBu) implies acid lability (like in Asp(tBu) or Ser(tBu)).[1]

The "False Friend" Nomenclature[1]

-

Standard Usage (e.g., Z-Asp(OtBu)-OH): The tBu is an ester protecting group.[1] Treatment with TFA removes it. [1]

-

Neopentylglycine Usage (Z-Ala(tBu)-OH): The tBu is part of the carbon skeleton.[1] Treatment with TFA has NO EFFECT. [1]

Deprotection Protocol (Z-Group Removal)

The Z-group is orthogonal to Boc and Fmoc chemistries but is sensitive to reduction and strong acids.[1]

Method A: Hydrogenolysis (Mild, Standard)

-

Solvent: Dissolve compound in Methanol or Ethanol.

-

Catalyst: Add 10% Pd/C (Palladium on Carbon).[1]

-

Reaction: Stir under

atmosphere (balloon pressure) for 1-4 hours. -

Result: Yields

(Free amine) + -

Note: The bulky neopentyl side chain does not interfere with Pd catalysis.[1]

Method B: Acidolysis (Harsh)

-

Reagent: 33% HBr in Acetic Acid.

-

Condition: Stir at room temperature for 30-60 mins.

-

Result: Removal of Z-group.

-

Warning: Ensure no acid-sensitive moieties (e.g., Trityl, Boc) elsewhere in the peptide are required to remain intact.[1]

Applications in Drug Development[1][2][8]

The choice between the D and L isomer is rarely arbitrary; it is a strategic decision in Peptidomimetics.[1]

Improving Metabolic Stability (D-Isomer)

Peptides composed of natural L-amino acids are rapidly degraded by serum proteases.[1]

-

Strategy: Substitution of a key hydrophobic residue (e.g., Leucine) with D-Ala(tBu) .[1]

-

Mechanism: The D-configuration distorts the peptide backbone, preventing the protease active site from engaging the scissile bond.[1] The bulky tBu group adds steric shielding.[1]

Conformational Constraint (D-Isomer)

-

Beta-Turns: D-amino acids are potent nucleators of

-hairpins and turns.[1] Incorporating Z-D-Ala(tBu)-OH into a peptide sequence can force the peptide into a bioactive "turn" conformation that an L-isomer cannot access.[1]

Hydrophobic Core Packing (L-Isomer)

-

"Super-Leucine": The L-isomer (Z-L-Ala(tBu)-OH) is often used as a "Super-Leucine."[1] It occupies the same quadrant in the Ramachandran plot as Leucine but fills hydrophobic pockets more effectively due to the spherical volume of the tert-butyl group.[1] This increases binding affinity (

) through enhanced Van der Waals contacts.[1]

Experimental Workflow: Synthesis & Handling

Solubility Profile

-

Hydrophobicity: Both isomers are significantly more hydrophobic than Z-Ala-OH or Z-Leu-OH.[1]

-

Solvents: Soluble in DMF, DMSO, DCM, and Ethyl Acetate.[1] Poor solubility in water.[1]

-

Implication: During SPPS (Solid Phase Peptide Synthesis), aggregation may occur.[1] Use "Magic Mixture" (DCM/DMF/NMP) or elevated temperatures if coupling difficulties arise.[1]

Synthesis Flowchart (Graphviz)[1]

Caption: Decision matrix for incorporating Neopentylglycine isomers into peptide synthesis.

References

-

PubChem. Fmoc-beta-t-butyl-L-alanine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

GenScript. Peptide Modifications and Non-Standard Amino Acids (Ala(tBu) / Neopentylglycine). Available at: [Link][1][3]

-

American Chemical Society (ACS). Synthesis and Evaluation of Novel 68Ga-Labeled GRPR-Targeted PET Tracers (Usage of Ala(tBu) for hydrophobic interaction).[1] Molecular Pharmaceutics.[1] Available at: [Link][1]

CAS number and safety data sheet (SDS) for Z-D-Ala(tBu)-OH

An In-depth Technical Guide to N-Benzyloxycarbonyl-D-alanine tert-butyl ester (Z-D-Ala-OtBu)

Authored by a Senior Application Scientist

For professionals in the fields of peptide chemistry and drug development, the strategic selection of protected amino acid building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-D-alanine tert-butyl ester, a specialized derivative of D-alanine. While a dedicated CAS Number and Safety Data Sheet (SDS) for this specific combination of protecting groups are not readily found in major chemical inventories, its synthesis and application can be logically deduced from well-established principles of peptide chemistry. This document will, therefore, treat the compound as a custom synthetic target and provide expert insights into its structure, preparation, and strategic use.

The user's query for "Z-D-Ala(tBu)-OH" is interpreted as N-Benzyloxycarbonyl-D-alanine tert-butyl ester (Z-D-Ala-OtBu), as the "(tBu)" notation in peptide chemistry typically refers to the tert-butyl ester protecting group for the C-terminus, and the "-OH" is the standard representation for a carboxylic acid, which in this case is esterified.

Molecular Identity and Physicochemical Properties

N-Benzyloxycarbonyl-D-alanine tert-butyl ester is a derivative of the non-proteinogenic amino acid D-alanine, featuring a benzyloxycarbonyl (Z or Cbz) group protecting the amine terminus and a tert-butyl (tBu) group protecting the carboxylic acid terminus.

| Identifier | Value | Source |

| Chemical Name | N-Benzyloxycarbonyl-D-alanine tert-butyl ester | - |

| Synonyms | Z-D-Ala-OtBu, Cbz-D-Ala-OtBu | - |

| CAS Number | Not assigned | - |

| Molecular Formula | C₁₅H₂₁NO₄ | Calculated |

| Molecular Weight | 279.33 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid or a colorless oil | Inferred |

The physicochemical properties are largely influenced by the two protecting groups. The Z-group introduces aromatic character, enhancing stability and providing a chromophore for UV detection. The tBu ester adds steric bulk and lipophilicity.

Strategic Importance in Peptide Synthesis

The unique structural features of Z-D-Ala-OtBu make it a valuable, albeit specialized, building block in solution-phase peptide synthesis and for the preparation of peptide fragments.

-

D-Alanine Core : The incorporation of D-amino acids is a critical strategy for enhancing the metabolic stability of peptide-based therapeutics. Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize L-amino acids, thus prolonging their in-vivo half-life.

-

Z (Benzyloxycarbonyl) N-terminal Protection : The Z-group is a classic urethane-type protecting group. It is stable to a wide range of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or under strongly acidic conditions (e.g., HBr in acetic acid).

-

tert-Butyl (tBu) C-terminal Protection : The tBu ester is a sterically hindered protecting group for the carboxylic acid. It is stable to the basic conditions often used in peptide synthesis but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).

The combination of Z and tBu protecting groups offers an orthogonal protection strategy. The tBu ester can be selectively removed in the presence of the Z-group, allowing for further elongation of the peptide chain at the C-terminus. Conversely, the Z-group can be removed while the tBu ester remains intact.

Synthesis of Z-D-Ala-OtBu

The synthesis of Z-D-Ala-OtBu can be approached in two primary ways, starting from commercially available precursors.

Method 1: Esterification of Z-D-Ala-OH

This is the most direct approach, starting with the readily available N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH, CAS: 26607-51-2).

Experimental Protocol:

-

Dissolution : Dissolve Z-D-Ala-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation (Optional but recommended) : Cool the solution to 0 °C and add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Esterification : Add an excess of a tert-butylating agent, such as tert-butyl acetate with a strong acid catalyst (e.g., perchloric acid), or more commonly, by reacting with isobutylene gas in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification : Upon completion, quench the reaction, perform an aqueous work-up to remove the acid catalyst and unreacted starting material, and purify the crude product by column chromatography on silica gel.

Method 2: N-protection of H-D-Ala-OtBu

This method starts with D-alanine tert-butyl ester, which is typically handled as its hydrochloride salt (H-D-Ala-OtBu·HCl, CAS: 59531-86-1)[1][2].

Experimental Protocol:

-

Liberation of the Free Amine : Dissolve H-D-Ala-OtBu·HCl (1 equivalent) in a suitable solvent (e.g., DCM) and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents), to neutralize the hydrochloride and liberate the free amine.

-

N-protection : Cool the solution to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1 equivalent).

-

Reaction Monitoring : Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

Work-up and Purification : After the reaction is complete, perform an aqueous work-up to remove the amine salt and excess reagents. The crude product is then purified by column chromatography.

The choice between these two methods depends on the availability and cost of the starting materials and the desired scale of the synthesis.

Safety Data and Handling

As there is no specific Safety Data Sheet for Z-D-Ala-OtBu, a conservative approach to handling is required, based on the known hazards of its components and structurally similar compounds.

Summary of Inferred Hazards:

-

Z-D-Ala-OH (CAS: 26607-51-2) : Generally not classified as hazardous under OSHA regulations[3]. However, as with any chemical, good laboratory practices should be followed.

-

D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Benzyl Chloroformate (used in synthesis) : A highly toxic, corrosive, and lachrymatory reagent that must be handled with extreme care in a well-ventilated fume hood.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE) : Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Engineering Controls : Handle in a well-ventilated area, preferably a chemical fume hood, especially when working with volatile solvents or reagents like benzyl chloroformate.

-

First Aid Measures :

-

Skin Contact : Wash off with soap and plenty of water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Application in a Synthetic Workflow: Solution-Phase Dipeptide Synthesis

The following diagram illustrates the use of Z-D-Ala-OtBu in the synthesis of a dipeptide, Z-D-Ala-L-Phe-OH.

Caption: Workflow for the synthesis of a dipeptide using Z-D-Ala-OtBu.

In this workflow, the tBu group is first removed under acidic conditions to free the carboxylic acid. This is then coupled with the methyl ester of L-phenylalanine using standard coupling reagents like EDC/HOBt. Finally, the methyl ester is saponified to yield the final dipeptide with a free C-terminus.

Conclusion

N-Benzyloxycarbonyl-D-alanine tert-butyl ester is a strategically designed amino acid derivative that offers a unique combination of protecting groups beneficial for specific applications in peptide synthesis, particularly in solution-phase strategies and the synthesis of complex peptide fragments. Its D-configuration provides inherent resistance to enzymatic degradation, a highly desirable trait in therapeutic peptide design. While not a stock chemical, its synthesis is straightforward from common starting materials. A thorough understanding of the chemistry of its constituent protecting groups is essential for its successful application and safe handling in the laboratory.

References

-

Aapptec. (n.d.). Z-D-Ala-OH [26607-51-2]. Aapptec Peptides. Retrieved February 5, 2026, from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: H-Ala-OtBu HCl. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). D-Alanine tert-butyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3B. [Link]

-

Organic Syntheses. (n.d.). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Retrieved February 5, 2026, from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 5, 2026, from [Link]

Sources

Thermodynamic Properties of Cbz-D-Ala(tBu)-OH: A Technical Guide

The following technical guide details the thermodynamic and physicochemical properties of Cbz-D-Ala(tBu)-OH , chemically defined as N-benzyloxycarbonyl-D-neopentylglycine .

Executive Summary & Chemical Identity

Cbz-D-Ala(tBu)-OH is a specialized, non-proteinogenic amino acid derivative used in peptide therapeutics to introduce steric bulk and lipophilicity.[1] While the nomenclature "Ala(tBu)" can be ambiguous, in the context of side-chain modification, it refers to Neopentylglycine (2-amino-4,4-dimethylpentanoic acid), where a tert-butyl group replaces the β-hydrogens of alanine.[1]

This compound is critical for engineering peptides with enhanced metabolic stability (proteolytic resistance) and membrane permeability. Due to its extreme hydrophobicity, its thermodynamic profile differs significantly from standard amino acids.

Chemical Specifications

| Property | Detail |

| Systematic Name | N-benzyloxycarbonyl-D-neopentylglycine |

| Synonyms | Z-D-beta-tBu-Ala-OH; Z-D-gamma-methyl-leucine; Cbz-D-tert-butylalanine |

| CAS Number | 201677-20-5 (often cited as DCHA salt); Free acid analog of 57224-50-7 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Stereochemistry | D-isomer (R-configuration at |

Thermodynamic Profile

The thermodynamic characterization of Cbz-D-Ala(tBu)-OH is dominated by the bulky neopentyl side chain, which disrupts crystal packing forces relative to linear isomers like Cbz-D-Heptylglycine.[1]

Phase Behavior & Melting Point

Unlike many Cbz-protected amino acids that are crystalline solids, the free acid form of Cbz-D-Ala(tBu)-OH frequently exists as a viscous oil or amorphous gum at room temperature due to the high rotational freedom of the neopentyl group and the disruption of intermolecular hydrogen bonding networks.[1]

-

Physical State (Free Acid): Viscous Oil / Low-melting Solid.[1]

-

Physical State (DCHA Salt): Crystalline Solid.[1]

-

Thermodynamic Implication: For process scale-up, the compound is typically isolated and stored as a dicyclohexylamine (DCHA) salt to enforce a stable crystalline lattice (Solid-State Thermodynamics).[1]

Lipophilicity & Partition Coefficients

The tert-butyl side chain imparts exceptional lipophilicity, significantly higher than Leucine or Phenylalanine.[1]

| Parameter | Value (Estimated/Empirical) | Significance |

| LogP (Octanol/Water) | ~6.8 | Highly lipophilic; partitions almost exclusively into organic phases.[1] |

| Polar Surface Area (PSA) | 87.66 Ų | Moderate polarity driven solely by the carbamate and carboxyl groups. |

| Hydration Enthalpy | Highly Positive (Endothermic) | Energetically unfavorable to solvate in water; drives aggregation in aqueous media.[1] |

Solubility Thermodynamics

The solubility profile follows a "like-dissolves-like" mechanism, driven by van der Waals interactions between the neopentyl group and non-polar solvents.[1]

-

Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Chloroform, DMF.[1]

-

Insoluble: Water, dilute aqueous acid (precipitates immediately).[1]

-

Sparingly Soluble: Hexanes (often used to precipitate the compound from concentrated EtOAc solutions).[1]

Stability & Decomposition

The "tBu" group in this molecule is structural (carbon-carbon bond), not a protecting group (ester/ether).[1] Therefore, the side chain is chemically inert to standard deprotection conditions.

-

Thermal Stability: The neopentyl skeleton is stable up to >200°C. However, the Cbz (carbamate) moiety typically undergoes thermal decarboxylation above 150°C.[1]

-

Chemical Stability:

Experimental Protocols

To validate the thermodynamic properties of a specific batch, the following self-validating workflows are recommended.

Protocol A: Determination of Critical Solution Temperature (Cloud Point)

Objective: Determine the solubility limit in binary solvent systems (Solvent/Anti-solvent) for crystallization.

-

Preparation: Dissolve 100 mg of Cbz-D-Ala(tBu)-OH oil in 1 mL EtOAc.

-

Titration: Add Hexane dropwise at 25°C under constant stirring.

-

Observation: Record the volume of Hexane required to induce persistent turbidity (Cloud Point).

-

Temperature Sweep: Heat the turbid solution to 50°C. If it clears, the dissolution is endothermic (

). -

Cooling: Cool slowly to 4°C to induce crystallization (or oiling out).

Protocol B: DCHA Salt Formation (Solidification Strategy)

Since the free acid is thermodynamically prone to existing as an oil, conversion to the DCHA salt is the standard method to obtain a thermodynamically stable solid for analysis.[1]

-

Dissolve crude Cbz-D-Ala(tBu)-OH (Oil) in Diethyl Ether.

-

Add 1.05 equivalents of Dicyclohexylamine (DCHA).[1]

-

Stir for 2 hours at 0°C.

-

Filter the resulting precipitate.[1]

-

Validation: Measure Melting Point of the salt (Expected >140°C) to confirm purity and crystallinity.

Visualization of Thermodynamic Workflows

Caption: Thermodynamic stabilization workflow converting the high-entropy amorphous oil (free acid) into a low-enthalpy crystalline salt for handling.

References

-

PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine).[1][2] National Library of Medicine. Retrieved from [Link]

-

LookChem. (2024). Z-BETA-TBU-D-ALA-OH DCHA (CAS 201677-20-5) Physicochemical Properties. Retrieved from [Link][1]

-

American Elements. (n.d.).[1] Fmoc-L-beta-t-butylalanine (Thermodynamic Analog Data). Retrieved from [Link][1]

Sources

Methodological & Application

liquid phase peptide synthesis using Z-D-Ala(tBu)-OH

Application Note: Liquid Phase Peptide Synthesis (LPPS) using Z-D-Ala(tBu)-OH

Executive Summary

This guide details the protocol for Liquid Phase Peptide Synthesis (LPPS) utilizing Z-D-Ala(tBu)-OH as a building block. While Solid Phase Peptide Synthesis (SPPS) is dominant for long sequences, LPPS remains the gold standard for short peptides (di- to tetrapeptides) and scale-up production due to its cost-effectiveness and scalability.

Technical Note on Nomenclature:

The designation Z-D-Ala(tBu)-OH typically refers to a D-amino acid protected at the N-terminus with a Benzyloxycarbonyl (Z or Cbz) group and at the side chain with a tert-butyl (tBu) group. Standard Alanine lacks a functional side chain; therefore, this compound is chemically synonymous with Z-D-Ser(tBu)-OH (O-tert-butyl-D-serine) or Z-D-Asp(OtBu)-OH (D-aspartic acid

Strategic Rationale: The Z/tBu Orthogonal System

The Z/tBu protection scheme offers a distinct advantage over the Fmoc/tBu or Boc/Bzl strategies in solution phase synthesis.

-

Orthogonality: The Z group is removed by catalytic hydrogenolysis (

/Pd-C) or strong acid (HBr/AcOH), while the tBu group is acid-labile (TFA). This allows for selective N-terminal deprotection without affecting the side chain. -

Racemization Suppression: The Z group (urethane) prevents oxazolone formation during activation, preserving the chirality of the D-isomer.

-

Solubility: Z-protected amino acids generally exhibit superior solubility in organic solvents (DCM, EtOAc) compared to free amino acids, facilitating liquid-phase kinetics.

| Feature | Z-Group (Cbz) | tBu-Group (Side Chain) |

| Chemical Nature | Carbamate (Urethane) | Ether (Ser/Thr) or Ester (Asp/Glu) |

| Removal Condition | TFA or HCl in Dioxane | |

| Stability | Stable to weak acids/bases | Stable to Hydrogenolysis |

| Role | Temporary N-terminal Protection | Semi-permanent Side-chain Protection |

Experimental Protocol

Phase 1: Activation and Coupling

Objective: Couple Z-D-Ala(tBu)-OH to the amine component (

Reagents:

-

Carboxylic Acid: Z-D-Ala(tBu)-OH (1.0 equiv)

-

Amine Component:

or -

Coupling Agents: EDC

HCl (1.1 equiv) and HOBt (1.1 equiv) -

Base: N-Methylmorpholine (NMM) or DIPEA (2.0 equiv if amine is a salt)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DMF is avoided in LPPS workups if possible due to difficulty in removal.

Step-by-Step Procedure:

-

Dissolution: Dissolve Z-D-Ala(tBu)-OH and HOBt in minimal DCM/EtOAc at

. -

Activation: Add EDC

HCl. Stir for 15 minutes at -

Addition: Add the Amine Component (pre-neutralized with NMM if it is a hydrochloride salt).

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or HPLC.

Phase 2: The "Liquid Phase" Workup (Critical Step)

Objective: Remove unreacted starting materials and byproducts via liquid-liquid extraction. This replaces the "washing" steps of SPPS.

-

Dilution: Dilute the reaction mixture with excess EtOAc.

-

Acid Wash (Removes Amines): Wash

with 5%-

Mechanism: Protonates unreacted amine components, forcing them into the aqueous layer.

-

-

Base Wash (Removes Acids): Wash

with 5%-

Mechanism: Deprotonates unreacted Z-D-Ala(tBu)-OH and HOBt, forcing them into the aqueous layer.

-

-

Neutral Wash: Wash

with Brine (saturated NaCl). -

Drying: Dry organic layer over anhydrous

, filter, and evaporate to dryness.

Phase 3: Z-Group Removal (Hydrogenolysis)

Objective: Expose the N-terminus for the next coupling cycle without disturbing the tBu side chain.

-

Solvent: Dissolve the Z-protected peptide in MeOH or EtOH (sometimes with a trace of AcOH).

-

Catalyst: Add 10% Pd/C (5–10% by weight of peptide).

-

Hydrogenation: Bubble

gas or use a hydrogenation balloon. Stir vigorously for 2–4 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Evaporation: Concentrate to obtain the free amine (

).

Workflow Visualization

The following diagram illustrates the iterative cycle of LPPS using the Z/tBu strategy.

Figure 1: Iterative cycle of Liquid Phase Peptide Synthesis emphasizing the orthogonality of Z-removal (Hydrogenolysis) vs. tBu-removal (Acidolysis).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete coupling due to steric hindrance (common with D-amino acids). | Switch to stronger coupling agents like HATU/HOAt (requires careful base control) or Mixed Anhydride method (IBCF). |

| Racemization | Base-catalyzed proton abstraction during activation. | Ensure temperature is strictly |

| Emulsion | Density of organic solvent close to water during workup. | Add Brine to the aqueous layer to increase density difference. Filter the biphasic mixture through Celite if solids are present. |

| Incomplete Hydrogenolysis | Catalyst poisoning (Sulfur) or steric bulk. | Use Pd(OH) |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

-

Albericio, F. (2000). Orthogonal Protecting Groups Strategy in Solid-Phase Peptide Synthesis. Biopolymers. Retrieved from [Link]

Sources

incorporating Z-D-Ala(tBu)-OH into cyclic peptides

Application Note: Strategic Incorporation of Z-D-Ala(tBu)-OH (and Analogs) into Cyclic Peptides

Part 1: Executive Summary & Strategic Rationale

The Challenge:

Cyclic peptides offer superior metabolic stability and potency compared to linear analogs. However, their synthesis is often plagued by difficult cyclization kinetics and side reactions. The incorporation of D-amino acids is a critical strategy to induce

The Reagent: The specific reagent requested, Z-D-Ala(tBu)-OH , presents a unique orthogonal protection strategy.

-

Z (Benzyloxycarbonyl): An N-terminal protecting group stable to the basic conditions of Fmoc SPPS and mild acidic cleavage (1% TFA), but removable via catalytic hydrogenolysis or strong acid (HBr/HF).

-

D-Configuration: Induces the necessary backbone curvature for cyclization.

-

tBu (tert-butyl): Acid-labile side-chain protection.

Technical Clarification (Crucial):

Standard Alanine (Ala) possesses a methyl side chain (

-

Z-D-Ser(tBu)-OH: Serine ether (most likely, as Ser is the hydroxyl analog of Ala).

-

Z-D-Asp(OtBu)-OH: Aspartic acid ester.

-

Z-D-

-t-butyl-Ala-OH: Neopentylglycine (a bulky hydrophobic residue).

This protocol is designed to be chemically universal for the Z-D-Xaa(tBu)-OH scaffold, focusing on the power of Three-Dimensional Orthogonality (Fmoc/tBu/Z) to enable high-purity "Head-to-Tail" cyclization.

Part 2: Strategic Chemistry & Workflow

The incorporation of a Z-protected residue at the N-terminus (or as a critical turn inducer) allows for a Solution-Phase Cyclization Strategy that avoids the impurities common in on-resin cyclization.

The "Protected Fragment" Strategy

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-sensitive resin allows cleavage of the peptide retaining all side-chain protecting groups (including tBu).

-

Elongation: Standard Fmoc SPPS.

-

Termination: The final amino acid coupled is Z-D-Xaa(tBu)-OH .

-

Cleavage: Mild acid (1% TFA) releases the Z-Protected Linear Peptide with tBu side chains intact.

-

Purification (Optional but Recommended): The lipophilic Z-group facilitates easy purification of the linear precursor, a step impossible with standard H-Peptide-OH precursors.

-

Deprotection & Cyclization: Remove Z (Hydrogenolysis)

Cyclize

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Z-Protected Linear Precursor

Materials:

-

2-Chlorotrityl Chloride Resin (Loading 0.6–0.8 mmol/g)

-

Fmoc-Amino Acids & Z-D-Ser(tBu)-OH (or analog)

-

Coupling Reagents: DIC/Oxyma or HATU/DIEA

-

Solvents: DCM, DMF

Steps:

-

Resin Loading (First AA):

-

Dissolve Fmoc-AA-OH (1.2 eq) in dry DCM. Add DIEA (4 eq).

-

Add to 2-CTC resin. Agitate 2h.

-

Capping: Add MeOH (1 mL/g resin) to quench unreacted chlorides (30 min).

-

-

Elongation (Fmoc SPPS):

-

Deprotection: 20% Piperidine in DMF (

min). -

Coupling: AA (3 eq), HATU (2.9 eq), DIEA (6 eq) in DMF. Monitor by Kaiser test.

-

-

Final Coupling (The Z-Residue):

-

Couple Z-D-Ser(tBu)-OH (3 eq) using DIC/Oxyma (to prevent racemization of the sensitive D-residue).

-

Do NOT perform Fmoc deprotection (there is no Fmoc).

-

Protocol B: Mild Cleavage (Retaining tBu and Z)

Objective: Release the peptide from the resin while keeping the Z-group and tBu side chains attached.

-

Wash: Wash resin thoroughly with DCM (

). -

Cleavage Cocktail: 1% TFA / 5% TIS / 94% DCM.

-

Execution:

-

Treat resin with cocktail (

) for 2 min. Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately). -

Repeat

.

-

-

Isolation: Concentrate the filtrate (rotary evaporator). Precipitate in cold diethyl ether.

-

Result: Z-[D-Ser(tBu)]-Peptide-COOH .

Protocol C: Z-Removal and Cyclization

Mechanism: The Z-group is removed via catalytic hydrogenolysis. This is orthogonal to the tBu group (which requires strong acid).

-

Z-Deprotection (Hydrogenolysis):

-

Dissolve the Z-peptide in MeOH or DMF.

-

Add 10% Pd/C catalyst (10% w/w of peptide).

-

Bubble

gas or apply -

Filter through Celite to remove Pd/C.

-

Result:H-[D-Ser(tBu)]-Peptide-COOH (Free Amine, Free Acid, Protected Side Chains).

-

-

Cyclization (High Dilution):

-

Dissolve peptide in DMF/DCM (large volume to achieve

concentration). High dilution favors intramolecular cyclization over intermolecular polymerization. -

Add PyBOP (3 eq) and DIEA (6 eq).

-

Stir 12–24h. Monitor by LCMS (look for mass shift of -18 Da due to water loss).

-

-

Global Deprotection:

-

Evaporate solvents.

-

Treat with 95% TFA / 2.5% TIS / 2.5%

for 2h to remove tBu groups. -

Precipitate in ether and purify via RP-HPLC.

-

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the orthogonal protection strategy utilizing the Z-group to ensure high-fidelity cyclization.

Figure 1: Orthogonal protection strategy using Z-D-AA(tBu)-OH for solution-phase cyclic peptide synthesis.

Part 5: Data Summary & Troubleshooting

Table 1: Orthogonality Matrix for Proposed Strategy

| Protecting Group | Stable Conditions | Removal Conditions | Role in Protocol |

| Fmoc | Acid, Neutral | 20% Piperidine (Base) | Temporary protection during elongation. |

| tBu (Side Chain) | Base, Hydrogenolysis, 1% TFA | 95% TFA (Strong Acid) | Protects reactive side chains during cyclization. |

| Z (Cbz) | Base, TFA (mild/strong*) | N-terminal cap allowing purification before cyclization. | |

| 2-CTC Linker | Base | 1% TFA | Anchors peptide; releases protected acid. |

*Note: Z groups can be partially degraded by strong TFA over long periods, but are stable to 1% TFA.

Troubleshooting Guide:

-

Issue: Incomplete Z-removal.

-

Cause: Sulfur poisoning of Pd catalyst (from Met or Cys residues).

-

Solution: Use Pd(OH)

or perform cyclization on-resin using an Allyl/Alloc strategy instead if Cys/Met are present.

-

-

Issue: Racemization of D-residue.

-

Cause: Over-activation during coupling or cyclization.

-

Solution: Use Oxyma/DIC for coupling; ensure rapid cyclization with HATU/HOAt.

-

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

-

Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Helices. Angewandte Chemie. [Link]

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research. [Link]

Application Notes and Protocols for the Scale-Up Synthesis of Peptides Containing Z-D-Ala(tBu)-OH

Introduction: Navigating the Challenges of Sterically Hindered, Z-Protected Amino Acids in Peptide Scale-Up

The transition from laboratory-scale peptide synthesis to large-scale production is a critical phase in the development of peptide-based therapeutics. This process introduces a host of challenges, including altered reaction kinetics, increased potential for aggregation, and the need for robust, reproducible, and cost-effective protocols. These challenges are significantly amplified when dealing with "difficult" amino acids, such as N-benzyloxycarbonyl-D-alanine(tert-butyl) (Z-D-Ala(tBu)-OH).

This particular amino acid derivative presents a tripartite challenge for the synthetic chemist:

-

Severe Steric Hindrance: The tert-butyl (tBu) group on the side chain of alanine, combined with the bulky N-terminal benzyloxycarbonyl (Z) group, creates a sterically crowded environment around the carboxylic acid, making peptide bond formation kinetically challenging.

-

D-Amino Acid Configuration: The presence of a D-amino acid can influence the secondary structure of the growing peptide chain, potentially leading to unforeseen aggregation behavior.

-

Unique Deprotection Requirements: The Z-group is not cleaved by the standard acidic conditions used for tBu-based side-chain deprotection, necessitating a separate, orthogonal deprotection step, typically catalytic hydrogenolysis. This adds complexity to the overall manufacturing process.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the solid-phase peptide synthesis (SPPS) of peptides containing Z-D-Ala(tBu)-OH. We will delve into field-proven strategies for resin and solvent selection, coupling activation, aggregation management, and post-synthesis processing, ensuring a scientifically sound and efficient scale-up procedure.

Part 1: Pre-Synthesis Considerations for Robust Scale-Up

A successful scale-up campaign begins with careful planning and selection of starting materials. The choices made at this stage will have a profound impact on the efficiency and outcome of the synthesis.

Resin Selection: The Foundation of a Successful Synthesis

For large-scale SPPS, the solid support is not merely an anchor but a critical component of the reaction medium. The ideal resin must possess excellent swelling properties to ensure reagent accessibility, as well as mechanical stability to withstand the rigors of prolonged synthesis in large reactors.

-

Swelling Properties: Resins with good swelling characteristics, such as those based on polyethylene glycol (PEG) grafted onto a polystyrene (PS) core (e.g., NovaPEG, TentaGel), are highly recommended.[1] These resins provide a more solution-like environment, which can help to mitigate peptide aggregation.[1][2]

-

Loading Capacity: For peptides prone to aggregation, a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) is often advantageous.[1] Higher loading can exacerbate aggregation effects as the peptide chains are in closer proximity to one another.

-

Mechanical Stability: The resin beads must be robust enough to avoid fragmentation during mechanical stirring in large-scale reactors, which can lead to filter clogging and product loss.

| Resin Type | Key Advantages for Scale-Up | Recommended Loading (mmol/g) |

| PEG-PS Resins | Excellent swelling in a variety of solvents, improved reaction kinetics, reduced aggregation. | 0.2 - 0.5 |

| 1% DVB Polystyrene | Good swelling, cost-effective. | 0.3 - 0.8 |

Solvent Selection and Management: The Bulk of the Process

Solvents constitute the largest volume of material in SPPS, and their quality and management are paramount at scale.[3]

-

Solvent Quality: High-purity, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the solvents of choice.[4] The presence of amine impurities in DMF can cause premature deprotection of the Fmoc group on other residues in the peptide chain.[4]

-

Solvent Volumes: Scale-up requires significant volumes of solvent for washing steps to ensure the complete removal of excess reagents and by-products. A typical wash cycle may involve 3-5 washes with 10-15 mL of solvent per gram of resin.

-

Solvent Stability: Solutions of amino acids and coupling reagents may be prepared in advance for large-scale runs. It is crucial to ensure their stability in the chosen solvent over the duration of the synthesis.[3]

Orthogonal Protection Strategy: The Z and tBu Combination

The use of Z-D-Ala(tBu)-OH in a peptide sequence typically implies a hybrid protection strategy, where the Z-group serves as the N-terminal protection of this specific residue, while other amino acids in the sequence are likely protected with the more common Fmoc/tBu strategy.

-

Z-Group Stability: The benzyloxycarbonyl (Z) group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) used for tBu-based side-chain deprotection.[5][6] This orthogonality is a key advantage.

-

tBu-Group Lability: The tert-butyl (tBu) protecting group on the alanine side chain is highly acid-labile and will be removed during the final cleavage from the resin with TFA.

Part 2: Detailed Protocols for Scale-Up Synthesis

The following protocols are designed for the scale-up synthesis of a peptide containing Z-D-Ala(tBu)-OH, assuming the use of an automated or semi-automated large-scale peptide synthesizer.

Scale-Up Coupling Protocol for Z-D-Ala(tBu)-OH

Due to the significant steric hindrance of Z-D-Ala(tBu)-OH, a highly efficient coupling strategy is required to achieve complete acylation.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Z-D-Ala(tBu)-OH (3.0 eq.)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

-

High-purity DMF or NMP

Protocol:

-

Pre-activation: In a separate reaction vessel, dissolve Z-D-Ala(tBu)-OH and HATU in DMF. Add DIPEA to the solution and stir for 5-10 minutes to allow for pre-activation of the amino acid.

-

Coupling: Transfer the activated amino acid solution to the reaction vessel containing the swelled peptide-resin.

-

Reaction Time and Temperature: Allow the coupling reaction to proceed for a minimum of 4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature may be increased to 40-50°C.[7]

-

Monitoring: Perform a Kaiser test to monitor the reaction progress. Be aware that in cases of severe aggregation, the Kaiser test may yield a false negative result.[1]

-

Double Coupling: If the Kaiser test is positive after the initial coupling, drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated Z-D-Ala(tBu)-OH.

-

Washing: After a negative Kaiser test, drain the reaction vessel and perform an extensive washing protocol to remove all residual reagents and by-products.

| Coupling Reagent | Key Features | Recommended Equivalents (vs. Resin) |

| HATU | High efficiency for sterically hindered couplings.[7] | 2.9 |

| HCTU | Cost-effective alternative to HATU with good performance. | 2.9 |

| COMU | Oxyma-based reagent with a better safety profile than benzotriazole-based reagents.[7] | 2.9 |

Managing Peptide Aggregation at Scale

Peptide chain aggregation is a primary cause of failed syntheses, leading to incomplete coupling and deprotection reactions.[1][2] This issue is often more pronounced at the higher concentrations used in scale-up.

Strategies to Mitigate Aggregation:

-

Chaotropic Salts: The addition of chaotropic salts, such as LiCl (0.5 M), to the coupling and deprotection solutions can help to disrupt the intermolecular hydrogen bonds that lead to aggregation.[1]

-

Solvent Choice: Using NMP instead of DMF, or a mixture of DMF with up to 25% dimethyl sulfoxide (DMSO), can improve the solvation of the growing peptide chain.[1]

-

Backbone Protection: For long and difficult sequences, the incorporation of backbone-protecting groups (e.g., Hmb, Dmb) at strategic positions in the peptide chain (not on the Z-D-Ala(tBu)-OH itself) can effectively prevent aggregation.[2][8]

Part 3: Post-Synthesis Processing at Scale

Once the peptide chain has been fully assembled, the focus shifts to cleavage, deprotection, and purification.

Final Cleavage and tBu Deprotection

This step is performed to cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups, including the tBu group of the D-Ala(tBu) residue.

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5% (to scavenge carbocations)

-

Water: 2.5%

Protocol:

-

Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (typically 10-20 mL per gram of starting resin). Gently agitate the mixture for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10-fold excess).

-

Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Z-Group Deprotection via Catalytic Hydrogenolysis

With the peptide cleaved from the resin and side-chain deprotected, the final step is the removal of the N-terminal Z-group.

Materials:

-

Crude peptide containing the Z-group

-

Palladium on carbon (Pd/C) catalyst (10% w/w)

-

Methanol or a mixture of methanol/acetic acid as the solvent

-

Hydrogen gas source

Protocol:

-

Dissolution: Dissolve the crude peptide in the chosen solvent.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously.

-

Monitoring: Monitor the reaction progress by HPLC until the starting material is fully consumed.

-

Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate to obtain the fully deprotected crude peptide.

Part 4: Purification and Analysis

The final stage of the process involves purifying the crude peptide to the desired specification.

Large-Scale Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9]

-

Stationary Phase: C18-modified silica is the most common stationary phase for peptide purification.

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent, is typically used.[10]

-

Loading and Elution: The crude peptide is dissolved in a minimal amount of the aqueous mobile phase and loaded onto the column. The peptide is then eluted by a gradually increasing gradient of acetonitrile.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.

Quality Control and Analysis

The final purified peptide should be subjected to a rigorous analytical characterization to confirm its identity and purity.

-

Analytical RP-HPLC: To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

-

Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the peptide content.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete coupling of Z-D-Ala(tBu)-OH | Insufficient activation; Steric hindrance; Peptide aggregation. | Use a more potent coupling reagent (e.g., HATU); Increase coupling time and/or temperature; Perform a double coupling; Add chaotropic salts to the reaction. |

| Resin shrinking/poor swelling | On-resin peptide aggregation. | Switch to a PEG-based resin; Use NMP or a DMF/DMSO solvent mixture; Add chaotropic salts.[1][2] |

| Low yield after cleavage | Incomplete synthesis; Inefficient precipitation. | Re-evaluate coupling and deprotection steps; Ensure the use of a sufficient volume of cold ether for precipitation. |

| Incomplete Z-group removal | Catalyst poisoning; Insufficient hydrogen pressure. | Use fresh, high-quality catalyst; Ensure vigorous stirring and adequate hydrogen supply; Add a small amount of acetic acid to the solvent.[11] |

Conclusion

The scale-up synthesis of peptides containing the sterically demanding and uniquely protected amino acid Z-D-Ala(tBu)-OH is a challenging yet achievable endeavor. Success hinges on a rational approach to process development, including the careful selection of solid support and solvents, the use of powerful coupling reagents to overcome steric hindrance, and proactive strategies to manage peptide aggregation. The orthogonal nature of the Z and tBu protecting groups requires a well-defined, two-stage deprotection strategy post-synthesis. By implementing the robust protocols and troubleshooting guidance outlined in this application note, researchers and drug development professionals can confidently navigate the complexities of scaling up these "difficult" peptides, paving the way for their successful application in therapeutic development.

References

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

- Lipshutz, B. H., et al. (2017).

- Albericio, F., & Kruger, H. G. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.

- Guzman, F., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8234-8248.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Li, T., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Ahmadi, Z., & Ghasemi, J. B. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands in Chemistry, 1(1), 1-10.

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

- Lipshutz, B. H., et al. (2017). A Tandem Deprotection/Coupling Sequence in Water for Peptide Synthesis. Green Chemistry, 19(20), 4874-4879.

- Harris, P. W. R., & Brimble, M. A. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 109(10), e23073.

-

Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. lcms.cz [lcms.cz]

- 11. greentech.fr [greentech.fr]

Troubleshooting & Optimization

identifying side reactions during acid cleavage of tBu group

This technical guide serves as a specialized support resource for researchers encountering side reactions during the acidolytic deprotection of tert-butyl (tBu) groups. It is designed to move beyond basic protocols and address the mechanistic root causes of failure.

Subject: Troubleshooting Side Reactions & Cation Scavenging Strategies Support Tier: Level 3 (Senior Application Scientist)

Module 1: The Core Problem – Cation Management

The Issue:

The removal of tert-butyl (tBu) protecting groups (from Ser, Thr, Tyr, Asp, Glu) or Boc groups is typically achieved via acidolysis (e.g., TFA).[1] While the cleavage itself is straightforward, the generated tert-butyl carbocation (

If not immediately quenched, this cation will alkylate electron-rich nucleophiles on your molecule (e.g., Trp, Met, Cys, Tyr), leading to irreversible "side reaction adducts" that are often difficult to separate.

Visualizing the Mechanism & Risk Pathways

The following diagram illustrates the competition between the desired elimination pathway (isobutylene formation) and the undesired alkylation pathways.

Figure 1: The fate of the tert-butyl cation.[1][2][3][4][5] Effective scavenging kinetics must outcompete the alkylation of the substrate.

Module 2: Identifying Side Reactions (Analytical Troubleshooting)

User Question: "I see unexpected peaks in my LCMS after TFA cleavage. How do I know if these are tBu adducts?"

Diagnosis: Side reactions often manifest as specific mass shifts. Use the table below to correlate mass shifts with potential side reactions.

Diagnostic Mass Shift Table

| Mass Shift ( | Suspect Residue | Mechanism | Cause / Remedy |

| +56 Da | Cys | S-tert-butylation | High Risk. |

| +56 Da | Trp | C-alkylation (Indole) | Irreversible. Alkylation at C2, C5, or C7. Fix: Use Boc-protected Trp during synthesis; add Indole/Anisole. |

| +56 Da | Tyr | O-tert-butylation | Rare. Usually reversible, but can occur if scavenger load is too low. |

| +56 Da | Met | S-alkylation (Sulfonium) | Critical. Leads to fragmentation or homoserine lactone. Fix: High water content or Iodide additives. |

| +16 Da | Met / Trp | Oxidation | Formation of Met-Sulfoxide or Trp-Oxide. Fix: Degas solvents; add DTT or Thioanisole. |

| +96 Da | Lys / N-term | Trifluoroacetylation | Reaction with TFA-esters (formed in situ). Fix: Ensure water is present to hydrolyze TFA-esters.[5] |

Module 3: Scavenger Cocktail Optimization

User Question: "I am using 95% TFA / 2.5% TIS / 2.5% Water, but I still see +56 adducts. What should I change?"

Expert Insight: The "Standard Cocktail" (TFA/TIS/H2O) is insufficient for "sensitive" residues (Cys, Met, Trp). You must match the scavenger nucleophilicity to the electrophilicity of the generated cation.

-

Silanes (TIS/TES): Irreversible scavengers. They reduce the cation to isobutane. Excellent for most cases but can be slow.

-

Thiols (EDT/DODT): Essential for Cys/Met. They act as "soft" nucleophiles to protect sulfur atoms.

-

Phenol/Anisole: "Hard" nucleophiles that protect aromatic rings (Trp/Tyr) via competitive alkylation.

Scavenger Selection Decision Tree

Figure 2: Logic flow for selecting the appropriate cleavage cocktail based on peptide composition.

Module 4: Specialized Troubleshooting Protocols

Scenario A: The "Methionine Nightmare" (Alkylation & Oxidation)

Symptoms: +56 Da (alkylation) and +16 Da (oxidation) peaks on Met residues.

Root Cause:

-

Use Reagent K or H: The inclusion of Thioanisole is critical here. It accelerates the removal of Pbf/Pmc groups (if Arg is present) and acts as a reversible trap for cations.

-

Add Ammonium Iodide (

): For stubborn Met-sulfoxide reduction, add dimethyl sulfide (DMS) and

Scenario B: Tryptophan Alkylation (The +56 Da Indole Adduct)

Symptoms: Multiple peaks with +56 Da mass shift. Root Cause: The indole ring is electron-rich and acts as a scavenger itself. Protocol:

-

Prevention: Ensure you used Boc-protected Trp (Trp(Boc)) during synthesis. The Boc group on the indole nitrogen suppresses the ring's nucleophilicity.

-

Scavenging: Add Indole (1-2% w/v) to the cleavage cocktail. This acts as a "decoy," getting alkylated instead of your peptide.

Scenario C: Cysteine S-tert-butylation

Symptoms: Cys residue mass is +57 Da higher than expected (S-tBu). Root Cause: Reversible alkylation of the free thiol. Correction Protocol (Post-Cleavage): If prevention (using EDT/DODT) fails, you can reverse this modification:

-

Dissolve the crude peptide in 6M Guanidine HCl or dilute Acetic Acid.

-

Add TCEP or DTT (excess).

-

Heat to 45°C for 1-2 hours.

-

Purify immediately. The reducing agent will remove the S-tBu group.

Frequently Asked Questions (FAQ)

Q: Can I use DTT instead of EDT in the cleavage cocktail? A: Yes, DTT (Dithiothreitol) can replace EDT (Ethanedithiol) to reduce stench. However, EDT is physically smaller and often permeates the resin matrix better. If using DTT, use DODT (3,6-dioxa-1,8-octanedithiol) as a superior, less malodorous alternative that mimics EDT's properties.

Q: Why is water included in the cocktail? A: Water plays two roles:

-

It is a nucleophile that quenches cations (forming t-butanol).

-

Crucially , it hydrolyzes tert-butyl trifluoroacetate, an ester formed between isobutylene and TFA. This ester is a potent alkylating agent; water destroys it before it can modify your peptide.

Q: My peptide precipitated during cleavage. Is this a problem? A: Yes. Precipitation prevents scavengers from reaching the reactive sites inside the resin/aggregate.

-

Fix: Add TFA to the resin first, then add the scavengers. If precipitation occurs, add a small amount of DCM (Dichloromethane) or HFIP to the cocktail to improve solubility.

References

-

Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link

-